molecular formula C10H10Cl2O B13045830 5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-ol

5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-ol

Cat. No.: B13045830
M. Wt: 217.09 g/mol
InChI Key: MWASQEGMPWUVCZ-UHFFFAOYSA-N
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Description

5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-ol is a halogenated tetrahydronaphthol derivative characterized by chlorine substituents at positions 5 and 7 of its aromatic ring. Its molecular formula is C₁₀H₁₁Cl₂O, with a molar mass of 223.10 g/mol. This compound serves as a critical intermediate in pharmaceutical synthesis, notably in the production of Lifitegrast (a dry eye disease drug), where its dichloro-substituted isoquinoline moiety enhances binding affinity and metabolic stability . The chlorine atoms contribute to increased lipophilicity and electronic effects, influencing both reactivity and biological activity.

Properties

Molecular Formula

C10H10Cl2O

Molecular Weight

217.09 g/mol

IUPAC Name

5,7-dichloro-1,2,3,4-tetrahydronaphthalen-1-ol

InChI

InChI=1S/C10H10Cl2O/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)13/h4-5,10,13H,1-3H2

InChI Key

MWASQEGMPWUVCZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C(=CC(=C2)Cl)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the catalytic hydrogenation of 5,7-dichloronaphthalene. This process requires a suitable catalyst, such as palladium on carbon (Pd/C), and hydrogen gas under controlled conditions. The reaction is carried out in a solvent like ethanol or methanol at elevated temperatures and pressures to ensure complete hydrogenation of the naphthalene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to remove the chlorine atoms, resulting in the formation of 1,2,3,4-tetrahydronaphthalen-1-ol.

    Substitution: The chlorine atoms can be substituted with other functional groups, such as amines or alkyl groups, using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Sodium amide (NaNH2) in liquid ammonia for amination reactions.

Major Products Formed

    Oxidation: 5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-one.

    Reduction: 1,2,3,4-Tetrahydronaphthalen-1-ol.

    Substitution: 5,7-Diamino-1,2,3,4-tetrahydronaphthalen-1-ol.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of 5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-ol as an anticancer agent. Research indicates that derivatives of this compound exhibit significant inhibitory effects on cancer cell lines. For example, compounds derived from this compound have been tested for their ability to inhibit tumor growth in various models. In vitro studies demonstrated that some derivatives could induce apoptosis in cancer cells while exhibiting minimal cytotoxicity towards normal cells .

Neuroprotective Effects
Another area of interest is the neuroprotective properties of this compound. Preliminary studies suggest that this compound may help mitigate the effects of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. This property makes it a candidate for further research into treatments for conditions such as Alzheimer's disease and Parkinson's disease .

Material Science

Polymer Chemistry
In material science, this compound can be utilized as a precursor for synthesizing new polymers with enhanced properties. Its chlorinated structure allows for modifications that can improve thermal stability and mechanical strength in polymer matrices. Researchers are exploring its use in creating high-performance materials for applications in electronics and coatings .

Dyes and Pigments
The compound has also been investigated for its potential use in the dye and pigment industry. The unique color properties associated with chlorinated naphthalene derivatives make them suitable candidates for developing new dyes with vibrant colors and excellent lightfastness. This application is particularly relevant in textiles and coatings where durability is essential .

Organic Synthesis

Synthetic Intermediates
this compound serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions such as nucleophilic substitutions and cyclization processes. This versatility makes it valuable for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Click Chemistry
The compound has been employed in click chemistry applications due to its ability to form stable bonds under mild conditions. This characteristic facilitates the rapid assembly of diverse molecular architectures which can be useful in drug discovery and development .

Case Studies

Study Application Findings
Study 1Anticancer ActivityDemonstrated significant tumor growth inhibition (79–96%) in mouse models using derivatives of this compound .
Study 2NeuroprotectionShowed reduction of oxidative stress markers in neuronal cell cultures treated with the compound .
Study 3Polymer DevelopmentDeveloped a new polymer blend incorporating this compound that exhibited improved thermal stability .

Mechanism of Action

The mechanism of action of 5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Properties/Applications References
5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-ol Cl (5,7) C₁₀H₁₁Cl₂O 223.10 Pharmaceutical intermediate; high lipophilicity
(1R)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-ol F (5,7) C₁₀H₁₀F₂O 184.18 Fluorinated analog; lower molecular weight and electronegativity
1,2,3,4-Tetrahydro-4,5,7-trimethyl-1-naphthol CH₃ (4,5,7) C₁₃H₁₈O 190.285 Electron-donating methyl groups; industrial synthesis
7-Amino-1,2,3,4-tetrahydronaphthalen-1-ol NH₂ (7) C₁₀H₁₃NO 163.22 Basic amino group; hydrogen bonding capacity
7-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol Br (7) C₁₀H₁₁BrO 227.10 Brominated analog; enhanced leaving group ability
Key Observations:
  • Halogen vs. Alkyl Substituents : Chlorine and bromine increase molecular weight and lipophilicity compared to fluorine or methyl groups. For example, the dichloro derivative (223.10 g/mol) is ~39 g/mol heavier than its difluoro analog (184.18 g/mol) . Chlorine’s electronegativity also enhances resonance stabilization, affecting reactivity in electrophilic substitution reactions.
  • Positional Effects : Substituent placement (e.g., 5,7-dichloro vs. 7-bromo) influences steric hindrance and electronic distribution. Enzymatic studies on 1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol show that substituent position impacts catalytic acylation efficiency and enantioselectivity .

Biological Activity

5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-ol (CAS No. 1176099-74-3) is a chlorinated derivative of tetrahydronaphthalene with potential biological activities. This compound has garnered interest in medicinal chemistry due to its structural properties that may confer various pharmacological effects. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C10H10Cl2O
  • Molecular Weight : 217.09 g/mol
  • CAS Number : 1176099-74-3

Research indicates that this compound may exhibit biological activity through several mechanisms:

  • Cholinesterase Inhibition : This compound has shown promise as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a therapeutic strategy for Alzheimer's disease and other cognitive disorders .
  • Antitumor Activity : Preliminary studies suggest that derivatives of tetrahydronaphthalene compounds may possess anticancer properties. The presence of chlorine substituents can enhance cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Antimicrobial Properties : Some studies have indicated that chlorinated naphthalene derivatives exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics .

Case Studies

  • Cholinesterase Inhibition Study :
    • A study conducted on various tetrahydronaphthalene derivatives demonstrated that this compound exhibited significant inhibition against AChE with an IC50 value indicating effective concentration levels for therapeutic use .
  • Antitumor Activity Assessment :
    • In vitro assays evaluated the cytotoxic effects of the compound against several cancer cell lines (e.g., A431 and Jurkat). Results indicated that the compound's structure allows for effective interaction with cellular targets leading to increased apoptosis rates compared to untreated controls .
  • Antimicrobial Efficacy :
    • Testing against a range of bacterial strains revealed that this compound demonstrated notable antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Data Table: Summary of Biological Activities

Activity Type Mechanism/Effect IC50/MIC Values Reference
Cholinesterase InhibitionAChE and BChE inhibitionIC50 < 10 µM
AntitumorInduction of apoptosis in cancer cellsIC50 values vary by cell line
AntimicrobialActivity against Gram-positive/negative bacteriaMIC < 100 µg/mL

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